STD1T

Descripción

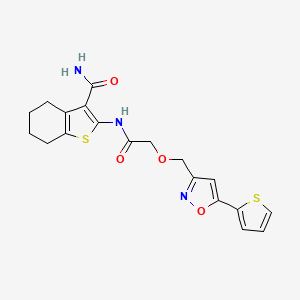

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c20-18(24)17-12-4-1-2-5-14(12)28-19(17)21-16(23)10-25-9-11-8-13(26-22-11)15-6-3-7-27-15/h3,6-8H,1-2,4-5,9-10H2,(H2,20,24)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPUXFKWYPJDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)COCC3=NOC(=C3)C4=CC=CS4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of TSTD1 in Hydrogen Sulfide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S) is a gaseous signaling molecule with critical roles in various physiological and pathological processes. Its metabolism is tightly regulated to maintain cellular homeostasis and prevent toxicity. This technical guide provides an in-depth exploration of the Thiosulfate:cyanide Sulfurtransferase (TSTD1), a key enzyme in the mitochondrial H₂S oxidation pathway. We will delve into its enzymatic function, kinetic properties, and its interplay with other crucial enzymes. This document also provides detailed experimental protocols for studying TSTD1 and presents quantitative data on its expression and activity, offering a comprehensive resource for researchers in the field of H₂S biology and drug development.

Introduction

Thiosulfate:cyanide sulfurtransferase, also known as Thiosulfate Sulfurtransferase Like Domain Containing 1 (TSTD1), is a cytosolic enzyme that plays a pivotal role in hydrogen sulfide (H₂S) metabolism.[1] It acts as a crucial link between the sulfide:quinone oxidoreductase (SQOR) and sulfur dioxygenase (SDO) enzymes in the mitochondrial sulfide oxidation pathway.[2] TSTD1 catalyzes the transfer of a sulfur atom from thiosulfate to a thiol acceptor, with a notable preference for glutathione (GSH), to form S-sulfanylglutathione (GSS⁻), a key intermediate in this metabolic route.[2] This guide will elucidate the intricate mechanisms of TSTD1, its significance in cellular redox balance, and its potential as a therapeutic target.

The Mitochondrial Hydrogen Sulfide Oxidation Pathway

The catabolism of H₂S in mitochondria is a vital process for cellular energy production and detoxification. This pathway integrates with the electron transport chain, contributing to ATP synthesis.

Signaling Pathway

The mitochondrial H₂S oxidation pathway involves a series of enzymatic reactions that sequentially oxidize H₂S to thiosulfate and ultimately to sulfate. TSTD1 is a key player in this cascade.

Caption: Mitochondrial H₂S Oxidation Pathway.

The process begins in the mitochondrial matrix where sulfide:quinone oxidoreductase (SQOR) oxidizes H₂S to thiosulfate, transferring electrons to Coenzyme Q (CoQ) in the electron transport chain.[3][4][5] Thiosulfate can then be acted upon by TSTD1 in the cytosol. TSTD1 catalyzes the formation of S-sulfanylglutathione (GSS⁻) from glutathione and thiosulfate.[2] GSS⁻ is then transported into the mitochondrion where it is a substrate for sulfur dioxygenase (SDO), which produces sulfite.[2] Finally, sulfite oxidase converts sulfite to sulfate, transferring electrons to cytochrome c.[4]

Quantitative Data

Kinetic Parameters of Human TSTD1

The enzymatic activity of TSTD1 has been characterized with various substrates. The following table summarizes the Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) for human TSTD1 at pH 7.4.

| Substrate (Sulfur Donor) | Substrate (Sulfur Acceptor) | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) |

| Thiosulfate | Cyanide | 22 ± 3 | 2.6 ± 0.1 | 0.52 |

| Thiosulfate | Glutathione (GSH) | 11 ± 1 | 0.18 ± 0.01 | 0.04 |

| Thiosulfate | Cysteine | 18 ± 2 | 0.09 ± 0.01 | 0.02 |

| Thiosulfate | Homocysteine | 12 ± 2 | 0.11 ± 0.01 | 0.02 |

| Thiosulfate | Thioredoxin | 0.018 ± 0.003 | 0.85 ± 0.04 | 0.18 |

| Cyanide | Thiosulfate | 0.27 ± 0.02 | 2.6 ± 0.1 | 0.52 |

Data adapted from Libiad et al., 2018.[6]

TSTD1 Protein Abundance in Human Tissues

Quantitative proteomics data provides insights into the tissue-specific expression of TSTD1. The following table presents the abundance of TSTD1 protein in various human tissues, as determined by mass spectrometry.

| Tissue | Protein Abundance (ppm) |

| Kidney | 15.8 |

| Liver | 10.5 |

| Skeletal Muscle | 5.2 |

| Heart | 3.1 |

| Colon | 2.8 |

| Spleen | 2.1 |

| Placenta | 1.9 |

| Lung | 1.7 |

| Brain | 0.8 |

| Small Intestine | 0.7 |

| Peripheral Blood Leukocytes | 0.5 |

Data sourced from PaxDb, which integrates data from multiple high-throughput proteomics studies.[7]

Experimental Protocols

Recombinant Human TSTD1 Expression and Purification

This protocol describes the expression of human TSTD1 in E. coli and its subsequent purification.

Workflow Diagram:

Caption: TSTD1 Protein Purification Workflow.

Methodology:

-

Expression: A codon-optimized synthetic cDNA for human TSTD1 is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag). The plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Purification: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Cells are lysed by sonication on ice. The lysate is clarified by centrifugation to remove cell debris. The supernatant containing the His-tagged TSTD1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. TSTD1 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.[1]

Thiosulfate:cyanide Sulfurtransferase Activity Assay

This assay measures the enzymatic activity of TSTD1 by quantifying the formation of thiocyanate from thiosulfate and cyanide.

Workflow Diagram:

Caption: TSTD1 Activity Assay Workflow.

Methodology:

-

Reaction Setup: The reaction is typically performed in a final volume of 500 µL. The reaction mixture contains 100 mM potassium phosphate buffer (pH 7.5), 50 mM sodium thiosulfate, and 50 mM potassium cyanide.

-

Enzyme Addition and Incubation: The reaction is initiated by the addition of a known amount of purified TSTD1 enzyme. The mixture is incubated at 37°C for a specific time period (e.g., 10 minutes), ensuring the reaction proceeds in the linear range.

-

Reaction Termination and Color Development: The reaction is stopped by the addition of 250 µL of 38% formaldehyde. Subsequently, 750 µL of a ferric nitrate reagent (20% ferric nitrate in 6.5 N nitric acid) is added to develop a colorimetric signal with the thiocyanate produced.

-

Measurement and Calculation: The absorbance of the resulting colored complex is measured at 460 nm using a spectrophotometer. The concentration of thiocyanate is determined from a standard curve prepared with known concentrations of potassium thiocyanate. The specific activity of TSTD1 is then calculated and expressed as µmol of thiocyanate formed per minute per mg of protein.[1]

Quantitative Real-Time PCR (RT-qPCR) for TSTD1 Gene Expression Analysis

This protocol outlines the steps for quantifying the mRNA expression level of the TSTD1 gene in a given sample.

Workflow Diagram:

References

- 1. Thiosulfate sulfurtransferase-like domain–containing 1 protein interacts with thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 7. pax-db.org [pax-db.org]

TSTD1 and its Involvement in Sulfide-Based Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Thiosulfate Sulfurtransferase-Like Domain Containing 1 (TSTD1), a key enzyme in hydrogen sulfide (H₂S) metabolism and signaling. We delve into its core functions, particularly its role in the biosynthesis of S-sulfanylglutathione (GSS⁻), a crucial intermediate linking different stages of sulfide oxidation. This document offers a detailed summary of quantitative data on TSTD1's enzymatic activity, structured experimental protocols for its study, and visualizations of the pertinent signaling pathways and experimental workflows. Furthermore, we explore the emerging role of TSTD1 in disease, particularly in cancer biology and its potential as a therapeutic target in drug development.

Introduction to TSTD1

Thiosulfate Sulfurtransferase-Like Domain Containing 1 (TSTD1), also known as thiosulfate:glutathione sulfurtransferase, is a cytosolic enzyme that plays a pivotal role in the mitochondrial pathway of hydrogen sulfide (H₂S) metabolism.[1][2] It is a single-domain sulfurtransferase belonging to the rhodanese superfamily.[3] TSTD1 catalyzes the transfer of a sulfur atom from thiosulfate (S₂O₃²⁻) to a thiol acceptor, primarily glutathione (GSH), to produce S-sulfanylglutathione (GSS⁻) and sulfite (SO₃²⁻).[4] This function is critical as it bridges the initial step of H₂S oxidation, catalyzed by sulfide:quinone oxidoreductase (SQOR), with the subsequent step mediated by sulfur dioxygenase (SDO).[4]

Aliases: KAT, Thiosulfate Sulfurtransferase (Rhodanese)-Like Domain Containing 1.

Role in Sulfide-Based Signaling

The enzymatic activity of TSTD1 is central to the generation of GSS⁻, a key signaling molecule in the sulfide pathway. The overall pathway of mitochondrial sulfide oxidation is a three-step process, and TSTD1 facilitates the crucial second step.

The Mitochondrial Sulfide Oxidation Pathway:

-

Sulfide:Quinone Oxidoreductase (SQOR): In the inner mitochondrial membrane, SQOR captures H₂S and oxidizes it, reducing coenzyme Q. The sulfur atom is transferred to a sulfite molecule to form thiosulfate.

-

Thiosulfate Sulfurtransferase-Like Domain Containing 1 (TSTD1): In the cytosol, TSTD1 utilizes the thiosulfate generated by SQOR and reacts it with glutathione (GSH) to produce S-sulfanylglutathione (GSS⁻) and sulfite.

-

Sulfur Dioxygenase (SDO): GSS⁻ is then utilized by the mitochondrial enzyme SDO, which oxidizes the persulfide sulfur to generate sulfite.

This pathway is essential for detoxifying excess H₂S and for generating sulfate, which can be used in various metabolic processes. The production of GSS⁻ by TSTD1 is a critical link, ensuring the efficient flow of sulfur through this metabolic route.

Signaling Pathway Diagram

Quantitative Data

The enzymatic activity of TSTD1 has been characterized with various substrates. The following tables summarize the key kinetic parameters reported in the literature.

Table 1: Kinetic Parameters of Human TSTD1 with Thiosulfate and Thiol Acceptors

| Thiol Acceptor | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Glutathione (GSH) | 11 ± 1 | 0.52 | 47 | [3] |

| Thioredoxin (Trx) | 0.017 ± 0.002 | 0.14 | 8235 | [5] |

Conditions: 50 mM thiosulfate, 300 mM HEPES, pH 7.4, 150 mM NaCl.

Table 2: Kinetic Parameters of Human TSTD1 with Thiosulfate as the Variable Substrate

| Thiol Acceptor (Constant) | Km for Thiosulfate (mM) | Reference |

| 50 mM Glutathione (GSH) | 21 ± 3 | [3] |

| 150 µM Thioredoxin (Trx) | 22 ± 3 | [5] |

Conditions: 300 mM HEPES, pH 7.4, 150 mM NaCl.

Table 3: TSTD1 Expression in Breast Cancer and its Correlation with Clinical Outcome

| Parameter | Observation | p-value | Reference |

| TSTD1 Hypomethylation | 65.09% of patients | - | [1][6] |

| TSTD1 Overexpression (mRNA) | 68.25% of patients | - | [1][6] |

| Correlation (Hypomethylation & Overexpression) | 74.2% (Taiwanese cohort) | 0.040 | [1][6] |

| Correlation (Hypomethylation & Overexpression) | 88.0% (Western cohort) | < 0.001 | [1][6] |

| High TSTD1 Protein Expression | 68.8% of patients | - | [1][6] |

| Association with 5-year Overall Survival | Poor | 0.021 | [1][6] |

| Association with Chemotherapy Response | Poor | 0.008 | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of TSTD1.

Expression and Purification of Recombinant Human TSTD1

This protocol describes the expression of His-tagged human TSTD1 in E. coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human TSTD1 sequence with an N-terminal His-tag

-

LB Broth and Agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Dialysis tubing and Dialysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 10% glycerol)

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the TSTD1 expression vector into competent E. coli cells and plate on selective agar plates. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged TSTD1 protein with Elution Buffer.

-

Dialysis: Dialyze the eluted fractions against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Purity Analysis: Assess the purity of the recombinant TSTD1 by SDS-PAGE.

-

Storage: Store the purified protein at -80°C. For long-term storage, it is recommended to add a carrier protein (0.1% HSA or BSA).[7]

TSTD1 Enzymatic Activity Assay (Thiosulfate:Cyanide Sulfurtransferase Activity)

This colorimetric assay measures the cyanide detoxification activity of TSTD1.

Materials:

-

Purified recombinant TSTD1

-

Reaction Buffer (300 mM HEPES, pH 7.4, 150 mM NaCl)

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Potassium Cyanide (KCN) solution (handle with extreme caution in a fume hood)

-

Ferric Nitrate solution (in nitric acid)

-

Formaldehyde solution

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, a fixed concentration of sodium thiosulfate (e.g., 50 mM), and varying concentrations of potassium cyanide.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified TSTD1 (e.g., 5-10 µg).

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding formaldehyde.

-

Add ferric nitrate solution. The ferric ions will react with the thiocyanate (SCN⁻) produced to form a red-colored complex.

-

Measure the absorbance of the solution at 460 nm using a spectrophotometer.

-

Generate a standard curve using known concentrations of potassium thiocyanate to determine the amount of product formed.

-

Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).

Experimental Workflow Diagram

Detection of S-sulfanylglutathione (GSSH) by Mass Spectrometry

This protocol outlines a general approach for the detection of GSSH, the product of the TSTD1-catalyzed reaction with glutathione, using mass spectrometry.

Materials:

-

Cell or tissue lysate containing TSTD1 activity

-

Glutathione (GSH)

-

Thiosulfate

-

5-Sulfosalicylic acid (for deproteination)

-

Monobromobimane (MBB) for derivatization

-

S-Hexylglutathione (internal standard)

-

HPLC system coupled with an electrospray ionization tandem mass spectrometer (HPLC/ESI-MS/MS)

Procedure:

-

Enzymatic Reaction: Incubate the cell or tissue lysate with GSH and thiosulfate to allow for the enzymatic production of GSSH by TSTD1.

-

Deproteination: Stop the reaction and deproteinate the sample by adding 5-sulfosalicylic acid. Centrifuge to pellet the precipitated proteins.

-

Derivatization: Derivatize the supernatant, which contains GSSH, with monobromobimane (MBB). MBB reacts with the thiol group of the glutathione moiety in GSSH.

-

Internal Standard: Add a known concentration of S-hexylglutathione as an internal standard.

-

HPLC/ESI-MS/MS Analysis: Analyze the derivatized sample using an HPLC/ESI-MS/MS system.

-

Separate the components using a suitable HPLC column.

-

Detect the derivatized GSSH and the internal standard using the mass spectrometer in negative ion mode. A precursor ion scan for m/z 272 can be a useful technique for detecting glutathione conjugates.[8]

-

-

Quantification: Quantify the amount of GSSH based on the peak area relative to the internal standard.

TSTD1 siRNA Knockdown and Cell Proliferation Assay

This protocol describes the knockdown of TSTD1 expression using siRNA and the subsequent assessment of its effect on cancer cell proliferation.

Materials:

-

Cancer cell line (e.g., T47D breast cancer cells)

-

TSTD1-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM I Medium

-

Complete growth medium

-

6-well plates

-

Reagents for RNA extraction and qRT-PCR

-

Reagents for cell proliferation assay (e.g., MTT, WST-1, or cell counting)

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA Transfection:

-

Prepare two solutions for each transfection:

-

Solution A: Dilute the TSTD1 siRNA or control siRNA in Opti-MEM.

-

Solution B: Dilute the transfection reagent in Opti-MEM.

-

-

Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.

-

Add the siRNA-lipid complex to the cells.

-

-

Incubation: Incubate the cells for 24-72 hours.

-

Verification of Knockdown:

-

Harvest a subset of the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to determine the mRNA expression level of TSTD1 relative to a housekeeping gene to confirm successful knockdown.

-

-

Cell Proliferation Assay:

-

At desired time points post-transfection, perform a cell proliferation assay according to the manufacturer's instructions.

-

Compare the proliferation of cells treated with TSTD1 siRNA to those treated with the non-targeting control siRNA.

-

Logical Relationship Diagram for siRNA Knockdown Experiment

TSTD1 in Drug Development

The emerging role of TSTD1 in cancer biology has positioned it as a potential therapeutic target. Overexpression of TSTD1 has been significantly associated with poor 5-year overall survival and poor chemotherapy response in breast cancer patients.[1][6]

TSTD1 and Chemoresistance

Studies have shown that overexpression of TSTD1 in MCF7 breast cancer cells leads to a poor response to chemotherapeutic agents such as epirubicin and docetaxel, as well as hormone therapy with tamoxifen.[6] Conversely, siRNA-mediated knockdown of TSTD1 in T47D breast cancer cells resulted in decreased cell proliferation.[6] These findings suggest that TSTD1 may play a role in promoting cancer cell survival and resistance to treatment. The underlying mechanisms are still under investigation but may involve its role in sulfur metabolism and redox homeostasis, which can influence the cellular response to cytotoxic drugs.

TSTD1 as a Therapeutic Target

The correlation between high TSTD1 expression and negative clinical outcomes makes it an attractive target for the development of novel anticancer therapies.[9][10][11] Strategies for targeting TSTD1 could include:

-

Small Molecule Inhibitors: The development of specific inhibitors that target the active site of TSTD1 could block its enzymatic activity, thereby sensitizing cancer cells to existing chemotherapies or inhibiting their growth directly. High-throughput screening assays would be necessary to identify such compounds.

-

Gene Silencing Therapies: Therapeutic approaches based on siRNA or other gene-silencing technologies could be employed to reduce the expression of TSTD1 in tumor cells.

Further research is needed to fully elucidate the specific pathways through which TSTD1 contributes to cancer progression and chemoresistance to validate it as a drug target and to develop effective therapeutic interventions.

Conclusion

TSTD1 is a critical enzyme in the mitochondrial sulfide oxidation pathway, playing a key role in the production of the signaling molecule S-sulfanylglutathione. Its involvement in cellular processes extends beyond metabolism, with emerging evidence linking its dysregulation to cancer progression and chemoresistance. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the function of TSTD1 and explore its potential as a therapeutic target. Future studies focusing on the development of specific TSTD1 inhibitors and a deeper understanding of its role in various disease contexts are warranted.

References

- 1. udn-pharm.com [udn-pharm.com]

- 2. Direct enzymatic assay for reduced and oxidized glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of a Central Intermediate in Hydrogen Sulfide Metabolism by a Novel Human Sulfurtransferase and Its Yeast Ortholog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiosulfate sulfurtransferase-like domain–containing 1 protein interacts with thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promoter hypomethylation and overexpression of TSTD1 mediate poor treatment response in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defining the S-Glutathionylation Proteome by Biochemical and Mass Spectrometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of NSD1 as potential therapeutic target in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Enzymatic Core of TSTD1: A Technical Guide for Researchers

An In-depth Exploration of the Thiosulfate Sulfurtransferase-Like Domain Containing 1 (TSTD1) for Therapeutic Discovery

This technical guide provides a comprehensive overview of the enzymatic activity of the Thiosulfate Sulfurtransferase-Like Domain Containing 1 (TSTD1) protein, a key player in hydrogen sulfide (H₂S) metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the core functional aspects of TSTD1, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular environment to facilitate further investigation and therapeutic targeting.

Introduction to TSTD1 Enzymatic Activity

Thiosulfate Sulfurtransferase-Like Domain Containing 1 (TSTD1) is a cytosolic enzyme that functions as a thiosulfate:glutathione sulfurtransferase.[1] Its primary role is to catalyze the transfer of a sulfur atom from thiosulfate to glutathione (GSH), producing S-sulfanylglutathione (GSS⁻), a crucial intermediate in the downstream metabolism of hydrogen sulfide.[1] This activity positions TSTD1 as a critical link in the cellular pathways that manage the signaling and detoxification of H₂S.

The enzymatic reaction catalyzed by TSTD1 is central to its physiological function:

Thiosulfate + Glutathione → S-sulfanylglutathione + Sulfite [1]

Understanding the kinetics and regulation of this reaction is paramount for elucidating the role of TSTD1 in both health and disease.

Quantitative Analysis of TSTD1 Enzymatic Activity

The enzymatic efficiency of TSTD1 is characterized by its kinetic parameters, which vary depending on the substrates and the presence of other enzymes in the pathway. The following tables summarize the key quantitative data for human TSTD1, providing a comparative look at its substrate preferences and catalytic turnover.

| Substrate (Donor) | Substrate (Acceptor) | Kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions |

| Thiosulfate | Cyanide | 0.52 | 22 (Thiosulfate) | 23.6 | pH 7.4, 37°C[2] |

| 0.27 (Cyanide) | 1926 | ||||

| Thiosulfate | Glutathione (GSH) | 0.42 | 11 (GSH) | 38.2 | pH 7.4, 37°C[2] |

| Thiosulfate | L-Cysteine | 0.73 | 13.7 (L-Cysteine) | 53.3 | pH 7.4, 37°C[2] |

| Thiosulfate | L-Homocysteine | 0.42 | 12.3 (L-Homocysteine) | 34.1 | pH 7.4, 37°C[2] |

| Thiosulfate | Thioredoxin (Trx) | 0.05 | 22 (Thiosulfate) | 2.3 | pH 7.4, 37°C[2] |

| 0.017 (Trx) | 2941 |

Table 1: Kinetic Parameters of TSTD1 with Various Substrates. This table highlights that while TSTD1 can utilize several sulfur acceptors, it displays a notably low Kₘ for thioredoxin, suggesting a high affinity for this substrate.[2]

The activity of TSTD1 is significantly influenced by the presence of Sulfur Dioxygenase (SDO), an enzyme that consumes the product of the TSTD1 reaction, GSS⁻. This interaction relieves product inhibition and enhances the overall efficiency of the pathway.

| Substrate | Kₘ (mM) (without SDO) | Kₘ (mM) (with SDO) |

| Glutathione | 1 | 0.04 |

| Thiosulfate | 14 | 10.7 |

Table 2: Effect of Sulfur Dioxygenase (SDO) on TSTD1 Kinetic Parameters. The presence of SDO dramatically decreases the Kₘ for glutathione, indicating a significant increase in affinity under these conditions.[1] The product of the TSTD1 reaction, S-sulfanylglutathione (GSS⁻), acts as a potent inhibitor of the enzyme.[1]

Experimental Protocols for Measuring TSTD1 Activity

Accurate measurement of TSTD1 enzymatic activity is crucial for research and drug discovery efforts. The following is a detailed protocol for a standard colorimetric assay.

Principle

The sulfurtransferase activity of TSTD1 can be measured by monitoring the formation of thiocyanate from the reaction of cyanide with the sulfur donor, thiosulfate. The thiocyanate produced can be quantified colorimetrically after reaction with ferric nitrate.

Reagents and Materials

-

Recombinant human TSTD1 protein

-

HEPES buffer (300 mM, pH 7.4)

-

Sodium thiosulfate (Na₂S₂O₃) solution (stock solution, e.g., 1 M)

-

Potassium cyanide (KCN) solution (stock solution, e.g., 1 M, handle with extreme caution in a chemical fume hood )

-

Ferric nitrate (Fe(NO₃)₃) solution in nitric acid (e.g., 0.25 M in 4.6 M HNO₃)

-

Microplate reader or spectrophotometer capable of reading absorbance at 460 nm

-

96-well microplates or spectrophotometer cuvettes

Assay Procedure

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing:

-

HEPES buffer (300 mM, pH 7.4)

-

Sodium thiosulfate (final concentration, e.g., 50 mM)

-

Potassium cyanide (final concentration, e.g., 30 mM)

-

-

Enzyme Addition: Add a known amount of purified TSTD1 protein (e.g., 5-10 µg) to the reaction mixture to initiate the reaction. The final reaction volume can be adjusted as needed (e.g., 100-200 µL).

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Color Development: Stop the reaction by adding an equal volume of the ferric nitrate solution. This reagent also reacts with the thiocyanate product to form a red-colored ferric thiocyanate complex.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at 460 nm using a microplate reader or spectrophotometer.

-

Quantification: The concentration of the thiocyanate produced can be determined by comparing the absorbance to a standard curve generated with known concentrations of potassium thiocyanate.

-

Calculation of Specific Activity: The specific activity of TSTD1 can be calculated as µmol of product formed per minute per mg of protein (µmol/min/mg).

Visualizing the Molecular Landscape of TSTD1

TSTD1 in the Hydrogen Sulfide Metabolism Pathway

TSTD1 plays a pivotal role in the cytosolic part of the hydrogen sulfide metabolism pathway. It acts downstream of Sulfide:Quinone Oxidoreductase (SQOR), which initiates the pathway in the mitochondria, and upstream of Sulfur Dioxygenase (SDO), which further metabolizes the GSS⁻ produced by TSTD1.

Caption: TSTD1's role in H₂S metabolism.

Experimental Workflow for TSTD1 Activity Assay

The following diagram illustrates the key steps in the experimental workflow for determining the enzymatic activity of TSTD1.

Caption: Workflow for TSTD1 activity assay.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the enzymatic activity of TSTD1. The quantitative data, detailed protocols, and pathway diagrams serve as a valuable resource for researchers investigating the role of TSTD1 in hydrogen sulfide metabolism and its potential as a therapeutic target. Future research should focus on the discovery of specific small molecule inhibitors and activators of TSTD1, which could provide novel therapeutic avenues for diseases where H₂S signaling is dysregulated. Further elucidation of the protein-protein interactions of TSTD1 within the cell will also be critical to fully understand its regulatory mechanisms.

References

TSTD1 Gene Expression: A Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive overview of the tissue-specific expression patterns of the Thiosulfate Sulfurtransferase Like Domain Containing 1 (TSTD1) gene. TSTD1 is a protein-coding gene that plays a crucial role in hydrogen sulfide (H2S) metabolism and has been implicated in various physiological and pathological processes, including cholesterol regulation and cancer.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for TSTD1 expression data, detailed experimental protocols for its study, and visualization of its key signaling pathways. All data is presented in a structured format to facilitate comparative analysis and hypothesis generation.

Introduction to TSTD1

TSTD1, also known as Thiosulfate Sulfurtransferase (Rhodanese)-Like Domain Containing 1, encodes a thiosulfate:glutathione sulfurtransferase.[4] This enzyme is integral to the mitochondrial sulfide oxidation pathway, where it catalyzes the production of S-sulfanylglutathione (GSS-), a key intermediate in H2S metabolism.[1] TSTD1 links the initial step of H2S metabolism, catalyzed by sulfide:quinone oxidoreductase (SQOR), with the subsequent step involving sulfur dioxygenase (SDO).[1] Beyond its role in sulfur metabolism, TSTD1 has been shown to interact with thioredoxin, suggesting a role in sulfide-based signaling.[5][6] Emerging evidence also points to a correlation between TSTD1 expression and genes involved in cholesterol and HDL regulation.[2] Dysregulation of TSTD1 expression has been observed in certain cancers, highlighting its potential as a therapeutic target.[3][5]

TSTD1 Gene Expression Patterns

The expression of the TSTD1 gene varies across different human tissues at both the mRNA and protein levels. This section provides a quantitative summary of TSTD1 expression to guide research and therapeutic development efforts.

mRNA Expression Levels

The following table summarizes the mRNA expression of TSTD1 in various human tissues, with data presented in Transcripts Per Million (TPM). This data provides a standardized measure of gene expression that accounts for library size and gene length, allowing for direct comparison across tissues.

| Tissue | TSTD1 mRNA Expression (TPM) |

| Adipose - Subcutaneous | 15.8 |

| Adipose - Visceral (Omentum) | 12.4 |

| Adrenal Gland | 25.1 |

| Artery - Aorta | 10.2 |

| Artery - Coronary | 11.5 |

| Artery - Tibial | 14.3 |

| Brain - Cerebellum | 5.7 |

| Brain - Cortex | 4.9 |

| Breast - Mammary Tissue | 8.9 |

| Colon - Sigmoid | 18.2 |

| Colon - Transverse | 16.5 |

| Esophagus - Mucosa | 9.8 |

| Heart - Atrial Appendage | 7.6 |

| Heart - Left Ventricle | 8.1 |

| Kidney - Cortex | 45.3 |

| Liver | 55.2 |

| Lung | 12.1 |

| Muscle - Skeletal | 30.7 |

| Ovary | 9.5 |

| Pancreas | 11.3 |

| Pituitary | 6.2 |

| Prostate | 13.8 |

| Skin - Sun Exposed (Lower leg) | 7.4 |

| Small Intestine - Terminal Ileum | 14.9 |

| Spleen | 10.1 |

| Stomach | 12.6 |

| Testis | 6.8 |

| Thyroid | 17.3 |

| Uterus | 9.1 |

| Vagina | 8.5 |

Data is sourced from the GTEx Portal and represents median gene expression levels.

Protein Expression Levels

Protein expression of TSTD1 has been characterized in various tissues using immunohistochemistry (IHC). The following table summarizes the observed protein expression levels. The staining intensity is categorized as High, Medium, Low, or Not detected.

| Tissue | TSTD1 Protein Expression Level | Subcellular Localization |

| Adrenal gland | Medium | Cytoplasmic/Nuclear |

| Breast | Low | Cytoplasmic/Nuclear |

| Bronchus | Medium | Cytoplasmic/Nuclear |

| Cerebellum | Low | Cytoplasmic/Nuclear |

| Cerebral cortex | Low | Cytoplasmic/Nuclear |

| Colon | Medium | Cytoplasmic/Nuclear |

| Endometrium | Medium | Cytoplasmic/Nuclear |

| Esophagus | Low | Cytoplasmic/Nuclear |

| Fallopian tube | Medium | Cytoplasmic/Nuclear |

| Gallbladder | Medium | Cytoplasmic/Nuclear |

| Heart muscle | Low | Cytoplasmic/Nuclear |

| Kidney | High | Cytoplasmic/Nuclear |

| Liver | High | Cytoplasmic/Nuclear |

| Lung | Low | Cytoplasmic/Nuclear |

| Lymph node | Low | Cytoplasmic/Nuclear |

| Muscle, Skeletal | High | Cytoplasmic/Nuclear |

| Ovary | Low | Cytoplasmic/Nuclear |

| Pancreas | Medium | Cytoplasmic/Nuclear |

| Placenta | Medium | Cytoplasmic/Nuclear |

| Prostate | Medium | Cytoplasmic/Nuclear |

| Skin | Low | Cytoplasmic/Nuclear |

| Small intestine | Medium | Cytoplasmic/Nuclear |

| Spleen | Low | Cytoplasmic/Nuclear |

| Stomach | Medium | Cytoplasmic/Nuclear |

| Testis | Low | Cytoplasmic/Nuclear |

| Thyroid gland | Medium | Cytoplasmic/Nuclear |

| Urinary bladder | Medium | Cytoplasmic/Nuclear |

Data is sourced from The Human Protein Atlas. Expression levels are based on antibody staining intensity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine TSTD1 gene and protein expression.

RNA Sequencing (RNA-Seq) for Transcriptome Analysis

RNA-Seq is a powerful method for quantifying gene expression. The following protocol outlines a general workflow for RNA-Seq analysis.

1. RNA Extraction:

-

Isolate total RNA from tissue samples using a TRIzol-based method or a commercially available RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality, intact RNA.

2. Library Preparation:

-

Enrich for mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.

-

Fragment the enriched mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

-

Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

-

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Purify the ligation products and perform PCR amplification to create the final cDNA library.

3. Sequencing:

-

Quantify the prepared library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

-

Perform quality control on the raw sequencing reads using tools like FastQC.

-

Trim adapter sequences and low-quality reads.

-

Align the trimmed reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantify gene expression by counting the number of reads mapping to each gene.

-

Normalize the read counts to Transcripts Per Million (TPM) to allow for comparison across samples and genes.

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

qPCR is used to validate the expression levels of specific genes identified through RNA-Seq or other methods.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA as described in the RNA-Seq protocol.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

2. Primer Design:

-

Design gene-specific primers for TSTD1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

3. qPCR Reaction Setup:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

-

Run the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 60 seconds)

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

4. Data Analysis:

-

Determine the cycle threshold (Ct) value for TSTD1 and the housekeeping gene in each sample.

-

Calculate the relative expression of TSTD1 using the ΔΔCt method.

Immunohistochemistry (IHC) for Protein Localization

IHC allows for the visualization of protein expression and localization within tissue sections.

1. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on positively charged glass slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene.

-

Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

4. Staining:

-

Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with a primary antibody specific for TSTD1 at an optimized dilution overnight at 4°C.

-

Wash the sections and incubate with a biotinylated secondary antibody.

-

Wash and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

5. Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount a coverslip using a permanent mounting medium.

6. Analysis:

-

Examine the stained slides under a microscope to assess the intensity and subcellular localization of TSTD1 protein expression.

Signaling Pathways and Interactions

TSTD1 is involved in key metabolic and signaling pathways. The following diagrams, generated using the DOT language, visualize these interactions.

TSTD1 in Hydrogen Sulfide (H2S) Metabolism

This pathway illustrates the central role of TSTD1 in the mitochondrial oxidation of H2S.

Caption: TSTD1 in the H2S metabolism pathway.

TSTD1 and Thioredoxin Signaling

This diagram depicts the interaction between TSTD1 and the thioredoxin (Trx) system, suggesting a role in redox signaling.

Caption: TSTD1 interaction with the Thioredoxin system.

Experimental Workflow for TSTD1 Expression Analysis

This diagram provides a high-level overview of the experimental workflow for analyzing TSTD1 expression.

Caption: Workflow for TSTD1 expression analysis.

Conclusion

This technical guide provides a detailed summary of TSTD1 gene expression across a range of human tissues, supported by robust experimental protocols and visualizations of its key signaling pathways. The data indicates that TSTD1 is highly expressed in the liver, kidney, and skeletal muscle, with moderate to low expression in most other tissues. The provided methodologies offer a foundation for consistent and reproducible research into the roles of TSTD1 in health and disease. The elucidation of its involvement in H2S metabolism and thioredoxin signaling opens avenues for further investigation into its potential as a therapeutic target, particularly in metabolic disorders and oncology. This document serves as a valuable resource for researchers aiming to explore the multifaceted functions of TSTD1.

References

- 1. Tissue expression of TSTD1 - Summary - The Human Protein Atlas [v19.proteinatlas.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. researchgate.net [researchgate.net]

- 4. TPM values of expressed genes [biostars.org]

- 5. researchgate.net [researchgate.net]

- 6. Tissue expression of SUSD1 - Staining in skin - The Human Protein Atlas [v23.proteinatlas.org]

The Subcellular Landscape of TSTD1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the subcellular localization of the Thiosulfate Sulfurtransferase Like Domain Containing 1 (TSTD1) protein. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further investigation into the protein's function and therapeutic potential.

Subcellular Localization of TSTD1

TSTD1 is predominantly a cytoplasmic protein. Qualitative analyses have identified its presence in several subcellular compartments, as summarized in the table below. However, quantitative data describing the proportional distribution of TSTD1 among these locations is not currently available in the public domain.

| Subcellular Compartment | Method of Identification | Reference |

| Cytosol | Immunocytochemistry/Immunofluorescence | |

| Cytoplasmic Ribonucleoprotein Granule | Database Annotation (Human Protein Atlas) | [1][2][3] |

| Perinuclear Region of Cytoplasm | Database Annotation (UniProt) | |

| Apical region of human colonic crypts | Immunohistochemistry | [4][5] |

| Cytoplasmic Bodies | Immunocytochemistry/Immunofluorescence |

Experimental Protocols

Detailed below are representative protocols for the key experimental techniques used to determine the subcellular localization of TSTD1. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Immunofluorescence Staining of TSTD1 in Cultured Cells

This protocol outlines the steps for visualizing the subcellular localization of TSTD1 in cultured cells using immunofluorescence microscopy.

Materials:

-

Cultured cells grown on glass coverslips or chamber slides

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS with 0.1% Tween-20)

-

Primary Antibody: Anti-TSTD1 antibody (e.g., Rabbit polyclonal)

-

Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-rabbit IgG Alexa Fluor 488)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

-

Fluorescence Microscope

Procedure:

-

Cell Culture: Grow cells to an appropriate confluency on sterile glass coverslips or in chamber slides.

-

Washing: Gently wash the cells three times with PBS to remove culture medium.

-

Fixation: Incubate the cells with Fixation Solution for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with Permeabilization Solution for 10-15 minutes at room temperature to allow antibody access to intracellular antigens.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the anti-TSTD1 primary antibody in Blocking Buffer to its optimal concentration (typically 1-10 µg/mL, requires optimization). Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Washing: Briefly wash the cells with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters.

Subcellular Fractionation and Western Blotting for TSTD1

This protocol describes the separation of cellular components into different fractions followed by the detection of TSTD1 in these fractions by Western blotting.

Materials:

-

Cultured cells or tissue samples

-

Cell Lysis/Fractionation Buffer Kit (commercial kits are recommended for consistency)

-

Protease and Phosphatase Inhibitor Cocktails

-

Dounce homogenizer or syringe with appropriate gauge needle

-

Microcentrifuge

-

Bradford or BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

Western blotting membranes (PVDF or nitrocellulose) and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibody: Anti-TSTD1 antibody

-

HRP-conjugated Secondary Antibody

-

Chemiluminescent Substrate

-

Imaging System

Procedure:

-

Cell Lysis and Homogenization:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.

-

Disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle. The number of strokes or passes should be optimized to maximize cell lysis while keeping organelles intact.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-20,000 x g) for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria.

-

Cytosolic (Supernatant) Fraction: The supernatant from the previous step represents the cytosolic fraction.

-

-

Protein Quantification: Determine the protein concentration of each fraction using a Bradford or BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each fraction by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-TSTD1 primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizing TSTD1-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of TSTD1.

Caption: Experimental workflow for determining TSTD1 subcellular localization.

Caption: Proposed role of TSTD1 in the thioredoxin signaling pathway.[4][5]

References

- 1. genecards.org [genecards.org]

- 2. Subcellular - TSTD1 - The Human Protein Atlas [v23.proteinatlas.org]

- 3. TSTD1 thiosulfate sulfurtransferase like domain containing 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Thiosulfate sulfurtransferase-like domain–containing 1 protein interacts with thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiosulfate sulfurtransferase-like domain-containing 1 protein interacts with thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

TSTD1: A Key Cytoplasmic Player in Cellular Redox Homeostasis and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Thiosulfate Sulfurtransferase Like Domain Containing 1 (TSTD1) is emerging as a critical regulator of cellular redox homeostasis. Predominantly localized in the cytoplasm, TSTD1 is a single-domain sulfurtransferase that plays a pivotal role in sulfide-based signaling and the maintenance of the cellular thiol pool. Distinct from its mitochondrial rhodanese counterparts, TSTD1 preferentially utilizes thioredoxin (Trx) as a sulfur acceptor, integrating its activity with the thioredoxin antioxidant system. This technical guide provides a comprehensive overview of TSTD1's function, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its known signaling interactions. This document is intended to serve as a valuable resource for researchers investigating cellular redox mechanisms and professionals in the field of drug development targeting redox-sensitive pathways.

Introduction

Cellular redox homeostasis is a dynamic and exquisitely regulated process that is fundamental to normal physiological function. The balance between reactive oxygen species (ROS) production and elimination is crucial for a myriad of cellular processes, from signal transduction to metabolic regulation. Dysregulation of this delicate equilibrium is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The sulfurtransferase superfamily of enzymes plays a vital role in maintaining this balance through their involvement in sulfur metabolism and the detoxification of reactive species. Among these, Thiosulfate Sulfurtransferase Like Domain Containing 1 (TSTD1) has garnered increasing attention for its unique cytoplasmic localization and its intimate connection with the thioredoxin system. While initially postulated to participate in the mitochondrial sulfide oxidation pathway, recent evidence strongly suggests that TSTD1's primary role lies in sulfide-based signaling within the cytoplasm. This whitepaper will delve into the molecular mechanisms by which TSTD1 contributes to cellular redox homeostasis, providing a technical foundation for its further investigation and potential therapeutic targeting.

Biochemical Function and Enzymatic Activity of TSTD1

TSTD1 is a single-domain sulfurtransferase that catalyzes the transfer of a sulfane sulfur atom from a sulfur donor to a thiophilic acceptor. The catalytic cycle involves the formation of a cysteine persulfide intermediate at its active site.

Substrate Specificity and Kinetic Parameters

Kinetic studies have revealed that while TSTD1 can utilize thiosulfate as a sulfur donor, it does so with relatively low efficiency. Its key distinguishing feature is its pronounced preference for thioredoxin (Trx) as a sulfur acceptor. This interaction is critical as it directly links TSTD1 to the thioredoxin system, a major cellular antioxidant pathway responsible for reducing oxidized proteins. The thioredoxin system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, plays a central role in maintaining a reducing intracellular environment. TSTD1's low Km for thioredoxin suggests that it is a physiologically relevant partner.[1]

In contrast, TSTD1 shows significantly less efficiency in transferring sulfur to other thiol acceptors like glutathione (GSH), L-cysteine, and L-homocysteine.[2] This substrate preference underscores its specialized role in redox signaling rather than bulk sulfur metabolism. TSTD1 has also been shown to catalyze the transfer of sulfur to cyanide, indicating a potential role in detoxification processes.[2]

Table 1: Steady-State Kinetic Parameters for TSTD1

| Sulfur Donor | Sulfur Acceptor | Km | kcat | kcat/Km | Reference |

| Thiosulfate | Cyanide | 22 ± 3 mM | 0.52 s-1 | 23.6 M-1s-1 | [2] |

| Thiosulfate | Thioredoxin | 22 ± 3 mM | - | - | [1] |

| - | Thioredoxin | 17 ± 2 µM | - | - | [1] |

| Thiosulfate | GSH | 11 ± 1 mM | - | - | [2] |

| Thiosulfate | L-cysteine | 13.7 ± 1.9 mM | - | - | [2] |

| Thiosulfate | L-homocysteine | - | - | - | [2] |

Note: Some kcat values were not explicitly provided in the cited literature.

TSTD1 in Cellular Redox Signaling

The interaction of TSTD1 with the thioredoxin system positions it as a key player in redox-sensitive signaling pathways. By catalyzing the persulfidation of thioredoxin, TSTD1 can modulate the activity of downstream targets and influence the overall cellular redox state.

The TSTD1-Thioredoxin Axis

The transfer of a sulfur atom from TSTD1 to thioredoxin results in the formation of persulfidated thioredoxin (Trx-SSH). This modification can alter the signaling properties of thioredoxin and its interaction with other proteins. Oxidized thioredoxin is subsequently regenerated by thioredoxin reductase in an NADPH-dependent manner, thus linking TSTD1's activity to the cellular NADPH pool.

Interaction with the Nrf2 Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.

While direct regulation of TSTD1 by Nrf2 has not been definitively established, studies on the broader family of thiosulfate sulfurtransferases (TSTs) suggest a functional link. TST deficiency has been shown to lead to aberrant Nrf2 signaling, including decreased Nrf2 mRNA and protein levels, and increased levels of its inhibitor, Keap1.[3] This suggests that TST activity, and by extension TSTD1 activity, is important for maintaining proper Nrf2 function. Hydrogen sulfide (H₂S), a key signaling molecule whose metabolism is influenced by TSTs, can directly persulfidate Keap1, leading to Nrf2 activation.[4] TSTD1's role in sulfide-based signaling may therefore indirectly influence the Nrf2 pathway.

Impact of TSTD1 on Cellular Redox State

Given its integral role in the thioredoxin system and its potential influence on Nrf2 signaling, TSTD1 is expected to have a significant impact on the overall cellular redox environment.

Regulation of ROS Levels

By supporting the thioredoxin system, TSTD1 contributes to the detoxification of reactive oxygen species. Thioredoxin is a key electron donor for peroxiredoxins, a family of peroxidases that reduce hydrogen peroxide, organic hydroperoxides, and peroxynitrite. Therefore, efficient TSTD1 activity is likely to lead to lower steady-state levels of cellular ROS. Conversely, depletion of TST has been associated with increased levels of superoxide and hydrogen peroxide.[5]

Maintenance of Thiol Redox Couples

The glutathione and thioredoxin systems are the two major thiol-dependent antioxidant systems in the cell. TST deficiency has been shown to cause a significant decrease in the GSH/GSSG ratio, indicating a shift towards a more oxidizing environment.[4] This highlights the interconnectedness of these two systems and suggests that TSTD1 activity is crucial for maintaining the reduced state of the cellular thiol pool.

Table 2: Effects of TST Deficiency on Cellular Redox Markers in Mouse Brain

| Redox Marker | Change in Tst-/- mice vs. Wild-Type | Reference |

| GSH | 36% lower | [4] |

| GSSG | 5-fold increase | [4] |

| GSH/GSSG ratio | 7.2-fold decline | [4] |

| Superoxide (O₂•-) | 10% higher | [5] |

| Hydrogen Peroxide (H₂O₂) | 57% higher | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of TSTD1 and its role in cellular redox homeostasis.

Thiosulfate:Cyanide Sulfurtransferase Activity Assay

This colorimetric assay measures the TSTD1-catalyzed transfer of sulfur from thiosulfate to cyanide, forming thiocyanate.

Materials:

-

Recombinant TSTD1 protein

-

Sodium thiosulfate (Na₂S₂O₃)

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

HEPES buffer (300 mM, pH 7.4)

-

Ferric nitrate (Fe(NO₃)₃) in nitric acid

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 300 mM HEPES buffer (pH 7.4), varying concentrations of sodium thiosulfate (e.g., 1-50 mM), and potassium cyanide (e.g., 0.02-50 mM).

-

Initiate the reaction by adding 5-10 µg of purified TSTD1 protein.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a solution of ferric nitrate in nitric acid. This will form a colored complex with the thiocyanate product.

-

Measure the absorbance of the colored complex at 460 nm.

-

Calculate the concentration of thiocyanate formed using a standard curve.

Measurement of Cellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure total cellular ROS.

Materials:

-

Cells of interest (adherent or suspension)

-

DCFH-DA probe

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 24-well plate).

-

Treat cells with experimental conditions (e.g., oxidative stressor, TSTD1 knockdown).

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.

-

Wash the cells once with PBS.

-

Incubate the cells with the DCFH-DA working solution at 37°C for 30 minutes in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm).

Quantification of NAD+/NADH and NADP+/NADPH Ratios

These pyridine nucleotide ratios are key indicators of the cellular redox state. They can be measured using enzymatic cycling assays or HPLC.

Protocol for Enzymatic Cycling Assay:

Materials:

-

Cell or tissue samples

-

Acid extraction buffer (e.g., 0.1 M HCl) for oxidized forms (NAD+, NADP+)

-

Alkaline extraction buffer (e.g., 0.1 M NaOH) for reduced forms (NADH, NADPH)

-

Enzymatic cycling reagent mix (containing alcohol dehydrogenase for NAD+/NADH or glucose-6-phosphate dehydrogenase for NADP+/NADPH, and a colorimetric substrate)

-

Spectrophotometer or plate reader

Procedure:

-

Homogenize cell or tissue samples in either the acid or alkaline extraction buffer.

-

Heat the extracts to destroy interfering enzymes and then neutralize.

-

Centrifuge to remove debris.

-

Add the supernatant to the enzymatic cycling reagent mix.

-

Incubate to allow for the cycling reaction to proceed, leading to the accumulation of a colored product.

-

Measure the absorbance of the colored product at the appropriate wavelength (e.g., 570 nm).

-

Calculate the concentrations of NAD(H) and NADP(H) using standard curves.

Conclusion and Future Directions

TSTD1 is a crucial cytoplasmic sulfurtransferase that plays a significant role in cellular redox homeostasis through its interaction with the thioredoxin system and its influence on sulfide-based signaling. Its distinct substrate specificity and subcellular localization set it apart from other members of the rhodanese family, highlighting its specialized function in redox regulation.

Future research should focus on several key areas to further elucidate the role of TSTD1:

-

Identification of upstream regulators: The signaling pathways that regulate TSTD1 expression and activity in response to oxidative stress are not yet fully understood.

-

Elucidation of downstream targets: Identifying the specific proteins and pathways that are modulated by TSTD1-dependent persulfidation of thioredoxin will provide a more complete picture of its signaling network.

-

In vivo studies: The use of TSTD1 knockout or transgenic animal models will be invaluable in understanding its physiological and pathophysiological roles in various diseases.

-

Therapeutic potential: Given its role in maintaining redox balance, TSTD1 represents a potential therapeutic target for diseases associated with oxidative stress.

A deeper understanding of TSTD1's contribution to cellular redox homeostasis will undoubtedly open new avenues for the development of novel therapeutic strategies aimed at modulating redox-sensitive signaling pathways.

References

- 1. Thiosulfate sulfurtransferase-like domain-containing 1 protein interacts with thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiosulfate sulfurtransferase-like domain–containing 1 protein interacts with thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiosulphate sulfurtransferase: Biological roles and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiosulfate sulfurtransferase deficiency promotes oxidative distress and aberrant NRF2 function in the brain - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Protein Interaction Partners of TSTD1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosulfate sulfurtransferase-like domain-containing 1 (TSTD1) is a single-domain cytoplasmic sulfurtransferase implicated in hydrogen sulfide (H₂S) metabolism and signaling. Understanding its protein-protein interaction network is crucial for elucidating its precise biological functions and for developing novel therapeutic strategies targeting H₂S-related pathways. This technical guide provides a comprehensive overview of the current knowledge on TSTD1's interaction partners, with a primary focus on its well-characterized interaction with thioredoxin. This document summarizes key quantitative data, details the experimental protocols used for validation, and offers a roadmap for identifying novel TSTD1 interactors.

Known Interaction Partner of TSTD1: Thioredoxin

To date, the most extensively studied interaction partner of TSTD1 is the ubiquitous oxidoreductase, thioredoxin (Trx) . Kinetic studies have demonstrated that TSTD1 can effectively utilize thioredoxin as a sulfane sulfur acceptor, suggesting a significant role in redox signaling and sulfide-based signaling pathways[1][2][3].

Quantitative Data: TSTD1-Thioredoxin Interaction Kinetics

The interaction between TSTD1 and its substrates has been characterized through steady-state enzyme kinetics. The following tables summarize the key kinetic parameters for TSTD1 with various sulfur donors and acceptors, highlighting the preferential interaction with thioredoxin.

Table 1: Kinetic Parameters of TSTD1 with Various Sulfur Acceptors

| Sulfur Acceptor | Km (mM) | Specific Activity (μmol/min/mg) | Reference |

| Thioredoxin | 0.017 ± 0.002 | - | [2] |

| Glutathione (GSH) | 11 ± 1 | 3.5 ± 0.1 | [3] |

| L-cysteine | 13.7 ± 1.9 | 2.0 ± 0.1 | [3] |

| L-homocysteine | 12.5 ± 1.2 | 2.4 ± 0.1 | [3] |

| Cyanide (KCN) | 0.27 ± 0.02 | 2.6 ± 0.1 | [1] |

Data were obtained using thiosulfate as the sulfur donor.

Table 2: Kinetic Parameters of TSTD1 with Thiosulfate as a Sulfur Donor

| Sulfur Acceptor | Km for Thiosulfate (mM) | Reference |

| Thioredoxin | 22 ± 3 | [2] |

| Glutathione (GSH) | 1.8 ± 0.2 | [3] |

| L-cysteine | 2.0 ± 0.3 | [3] |

| L-homocysteine | 2.3 ± 0.3 | [3] |

| Cyanide (KCN) | 22 ± 3 | [1] |

The significantly lower Km value for thioredoxin compared to other thiol acceptors indicates a much higher affinity of TSTD1 for thioredoxin[2][3].

TSTD1-Thioredoxin Signaling Pathway

The interaction between TSTD1 and thioredoxin is a key node in the cellular response to sulfane sulfur. TSTD1 catalyzes the transfer of a sulfur atom from a donor like thiosulfate to the active site cysteine of thioredoxin, forming a persulfide. This modification of thioredoxin can then influence downstream signaling pathways.

Experimental Protocols for Identifying Interaction Partners

While thioredoxin is a confirmed interactor, the broader TSTD1 interactome remains largely unexplored. The following sections provide detailed methodologies for key experiments that can be employed to identify novel TSTD1 interaction partners.

Kinetic Analysis of TSTD1-Thioredoxin Interaction

This protocol is adapted from the methods used to generate the quantitative data presented above[1][3].

Objective: To determine the steady-state kinetic parameters of TSTD1 with thioredoxin as a sulfur acceptor and thiosulfate as a sulfur donor.

Materials:

-

Purified recombinant human TSTD1

-

Human thioredoxin 1

-

Thioredoxin reductase

-

NADPH

-

Sodium thiosulfate

-

HEPES buffer (300 mM, pH 7.4)

-

NaCl (150 mM)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 300 mM HEPES (pH 7.4), 150 mM NaCl, thioredoxin reductase, and NADPH.

-

Varying Substrate Concentrations:

-

To determine the Km for thioredoxin, maintain a saturating concentration of sodium thiosulfate (e.g., 50 mM) and vary the concentration of thioredoxin (e.g., 0-200 µM).

-

To determine the Km for thiosulfate, maintain a saturating concentration of thioredoxin (e.g., 150 µM) and vary the concentration of sodium thiosulfate (e.g., 0-50 mM).

-

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of purified TSTD1 to the reaction mixture.

-

Measurement: Monitor the oxidation of NADPH at 340 nm using a spectrophotometer at 37°C. The rate of NADPH oxidation is coupled to the reduction of oxidized thioredoxin by thioredoxin reductase, which is in turn generated by the TSTD1-catalyzed sulfur transfer.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Co-Immunoprecipitation (Co-IP) for Novel Interactor Discovery

Co-IP is a powerful technique to identify in vivo interaction partners within a cellular context.

Objective: To isolate TSTD1 and its interacting proteins from cell lysates.

Materials:

-

Cell line expressing endogenous or tagged TSTD1

-

Co-IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) supplemented with protease and phosphatase inhibitors

-

Anti-TSTD1 antibody or anti-tag antibody

-

Protein A/G magnetic beads

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Mass spectrometer

Procedure:

-

Cell Lysis: Lyse cells in Co-IP buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G beads to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody to the lysate and incubate with gentle rotation at 4°C to form antibody-antigen complexes.

-

Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluate by SDS-PAGE followed by Western blotting with an antibody against a suspected interactor, or by mass spectrometry to identify a broad range of potential interaction partners.

Yeast Two-Hybrid (Y2H) Screening

Y2H is a genetic method for identifying binary protein-protein interactions.

Objective: To screen a cDNA library for proteins that interact directly with TSTD1.

Procedure:

-

Bait and Prey Construction:

-

Clone the full-length TSTD1 cDNA into a "bait" vector, fusing it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

-

Generate a "prey" library by cloning a cDNA library into a vector that fuses the expressed proteins to the activation domain (AD) of the same transcription factor.

-

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library.

-

Selection: Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the interaction reconstitutes the transcription factor, leading to the expression of reporter genes required for survival.

-

Verification: Isolate the prey plasmids from the positive colonies and sequence the cDNA inserts to identify the potential interaction partners. The interactions should be re-tested in a one-on-one Y2H assay to confirm the result.

Proximity-Dependent Biotinylation (BioID)

BioID is a method to identify proteins in close proximity to a protein of interest in a cellular environment.

Objective: To identify proteins that are proximal to TSTD1, including transient or weak interactors.

Procedure:

-

Construct Generation: Create a fusion protein of TSTD1 with a promiscuous biotin ligase (e.g., BirA*).

-

Cell Line Generation: Establish a stable cell line expressing the TSTD1-BirA* fusion protein.

-

Biotin Labeling: Supplement the cell culture medium with biotin for a defined period (e.g., 18-24 hours) to allow the TSTD1-BirA* to biotinylate proximal proteins.

-

Cell Lysis and Streptavidin Pulldown: Lyse the cells under denaturing conditions. Use streptavidin-coated beads to capture all biotinylated proteins.

-

Mass Spectrometry: Elute the captured proteins and identify them by mass spectrometry.

-

Data Analysis: Compare the identified proteins to those from a control experiment (e.g., cells expressing BirA* alone) to identify specific proximal proteins to TSTD1.

Future Directions and Conclusion

The confirmed interaction between TSTD1 and thioredoxin provides a solid foundation for understanding TSTD1's role in cellular redox homeostasis and signaling. However, the full spectrum of TSTD1's functions will only be revealed through the identification of its complete interactome. The application of unbiased, large-scale screening techniques such as Co-IP-MS, Y2H, and BioID is a critical next step in this research area. The methodologies detailed in this guide provide a robust framework for researchers to pursue the discovery of novel TSTD1 interaction partners, which will undoubtedly shed more light on its role in health and disease and may uncover new targets for therapeutic intervention.

References

Evolutionary Conservation of the TSTD1 Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Thiosulfate Sulfurtransferase Like Domain Containing 1 (TSTD1) gene, a member of the rhodanese superfamily, is emerging as a critical player in cellular metabolism and signaling. Primarily recognized for its role in hydrogen sulfide (H2S) metabolism, TSTD1's functional significance is underscored by its evolutionary conservation across a wide range of species. This technical guide provides a comprehensive overview of the evolutionary conservation of the TSTD1 gene, detailing its function, associated signaling pathways, and the experimental methodologies used to study its conservation. Quantitative data on its conservation are presented, alongside detailed protocols for key experimental procedures and visual diagrams of relevant pathways and workflows to aid researchers and professionals in the field of drug development.

Introduction to TSTD1